
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone is an organic compound that features a complex structure with multiple functional groups, including amino, nitro, thio, and ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone typically involves multi-step organic reactions. One common method includes the following steps:
Amination: Conversion of nitro groups to amino groups.
Thioether Formation: Formation of the thioether linkage between the aromatic rings.
Ketone Formation: Introduction of the ketone group through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4-nitrophenyl)thio derivatives: Compounds with similar thioether linkages and functional groups.
Phenyl ketones: Compounds with similar ketone functionalities but different substituents on the aromatic rings.
Uniqueness
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a compound of significant interest.
Propiedades
Número CAS |
94030-78-1 |
|---|---|
Fórmula molecular |
C19H13N3O5S |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
[2-(2-amino-4-nitrophenyl)sulfanyl-5-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13N3O5S/c20-16-11-14(22(26)27)7-9-18(16)28-17-8-6-13(21(24)25)10-15(17)19(23)12-4-2-1-3-5-12/h1-11H,20H2 |
Clave InChI |
GQJMBYHJULRYJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


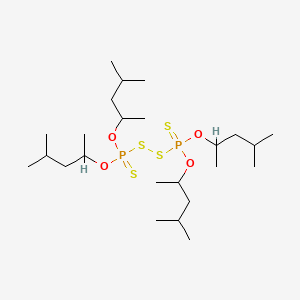
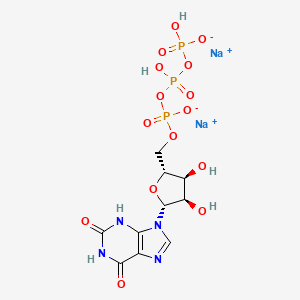



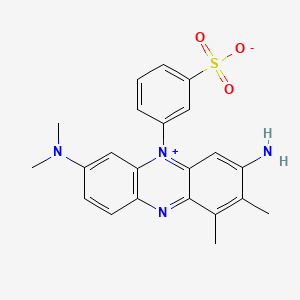

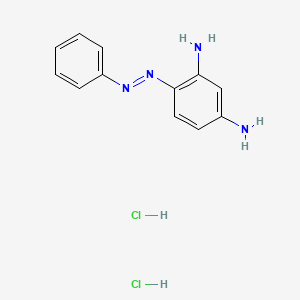
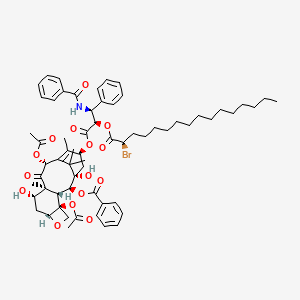
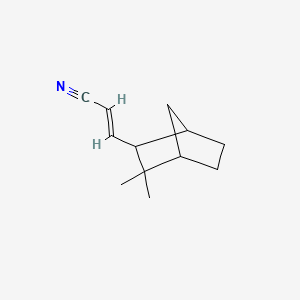
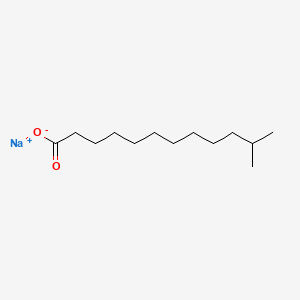
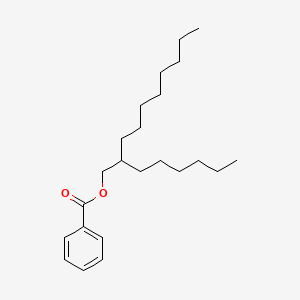
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)

